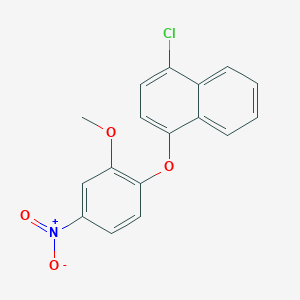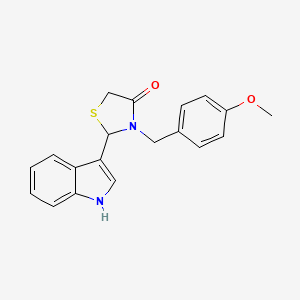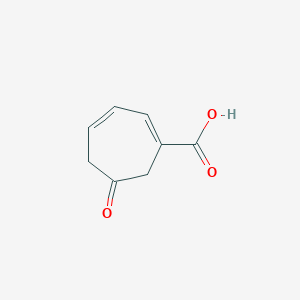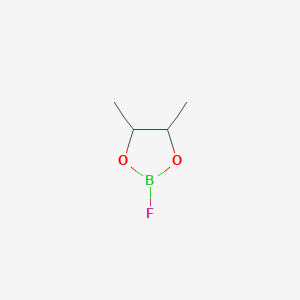![molecular formula C12H21NO B14422151 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol CAS No. 85675-10-1](/img/structure/B14422151.png)
2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azaspiro[55]undec-8-en-2-yl)ethan-1-ol is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol typically involves the formation of the spirocyclic skeleton through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of olefin metathesis on a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the synthetic routes used in laboratory settings. Optimization of reaction conditions and the use of cost-effective reagents would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or carboxyl groups.
Reduction: This reaction can convert double bonds or carbonyl groups to alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: It can be used in the development of new materials with unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it particularly valuable in medicinal chemistry.
Eigenschaften
CAS-Nummer |
85675-10-1 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
2-(2-azaspiro[5.5]undec-9-en-2-yl)ethanol |
InChI |
InChI=1S/C12H21NO/c14-10-9-13-8-4-7-12(11-13)5-2-1-3-6-12/h1-2,14H,3-11H2 |
InChI-Schlüssel |
UZPHBGAYUPSVDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC=CC2)CN(C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)





![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)

![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)



![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
